molecular formula C18H22N2O3S2 B4187745 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Numéro de catalogue B4187745
Poids moléculaire: 378.5 g/mol
Clé InChI: LKQNJMAAXFDBIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme. BTK is a key signaling molecule in BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK results in decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies. This compound has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines that promote anti-tumor immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its low solubility and bioavailability, which may limit its efficacy in vivo. In addition, the optimal dosing and scheduling of this compound in combination with other anti-cancer agents is still being investigated.

Orientations Futures

For the development of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, the combination of this compound with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is being investigated in clinical trials. The identification of biomarkers that predict response to this compound is also an area of active research. Finally, the development of this compound for the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma and Waldenström macroglobulinemia, is an area of future investigation.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK enzyme and has shown promising preclinical activity in B-cell malignancies. Its mechanism of action involves the inhibition of BCR signaling, resulting in decreased proliferation and survival of B-cells. This compound has the potential to be an effective treatment option for patients with B-cell malignancies, and its development is an area of active research.

Applications De Recherche Scientifique

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound is effective in reducing tumor growth in mouse models of CLL and MCL. This compound has also been shown to synergize with other anti-cancer agents, such as venetoclax, in the treatment of CLL.

Propriétés

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(13-16-7-4-12-24-16)19-14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h4,7-12,15,20H,1-3,5-6,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNJMAAXFDBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.